molecular formula C18H20N2O2 B5801671 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

Cat. No. B5801671
M. Wt: 296.4 g/mol
InChI Key: FCBTXBRZZOVROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as Compound A, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A is not fully understood, but it is believed to act on multiple targets in the cell. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes. In addition, 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the expression of antioxidant and detoxification genes, which can protect cells from oxidative stress and damage. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation. 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, it has been shown to improve glucose tolerance in diabetic animals and protect pancreatic beta cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. In addition, it has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of using 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A. One area of interest is the development of analogs of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A that have improved potency and selectivity. Another area of interest is the exploration of the potential therapeutic applications of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the elucidation of the mechanism of action of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A could lead to the identification of new targets for drug development.

Synthesis Methods

3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A can be synthesized by reacting 3-methylaminophenol with 2-phenylbutyric anhydride in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with N,N'-dicyclohexylcarbodiimide and benzenecarboximidamide to yield 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A.

Scientific Research Applications

3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, it has been found to have a protective effect on pancreatic beta cells, which are responsible for insulin production, and can improve glucose tolerance in diabetic animals.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-16(14-9-5-4-6-10-14)18(21)22-20-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBTXBRZZOVROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=CC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=CC(=C2)C)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.